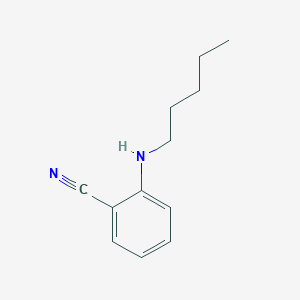
2-(pentylamino)Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pentylamino)Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a pentylamino group attached to the benzene ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentylamino)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with pentylamine under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the pentylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(pentylamino)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(pentylamino)Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(pentylamino)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis. Additionally, the pentylamino group can interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylamino)Benzonitrile
- 2-(ethylamino)Benzonitrile
- 2-(propylamino)Benzonitrile
- 2-(butylamino)Benzonitrile
Uniqueness
2-(pentylamino)Benzonitrile is unique due to the presence of the pentylamino group, which imparts distinct chemical and physical properties. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where shorter alkyl chains may not be effective .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,14H,2-3,6,9H2,1H3 |
Clé InChI |
CTLMURMKLCGOMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


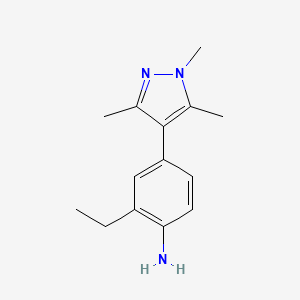
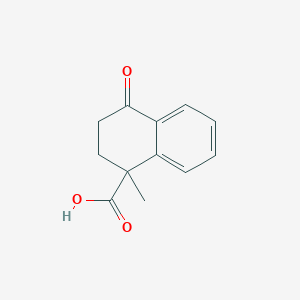

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
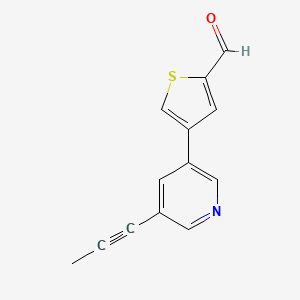
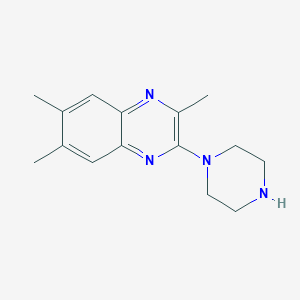
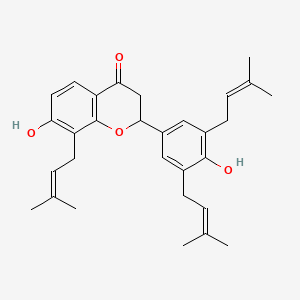

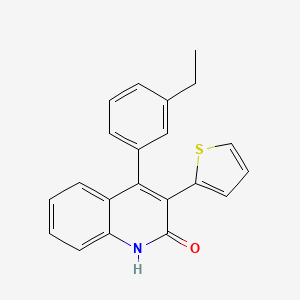
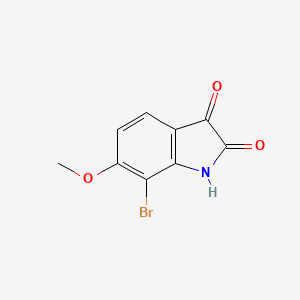
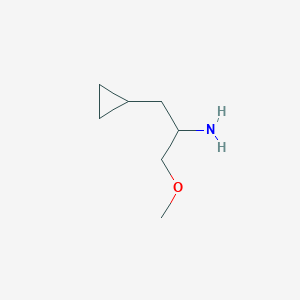
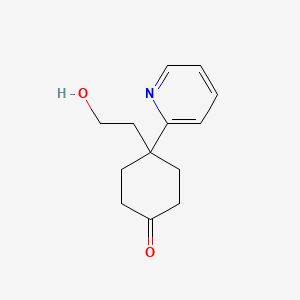
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
